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Cat. No.: B586559

Get Quote

Executive Summary & Core Distinction
Target Compound: Oseltamivir Acid Potassium Salt (Active Metabolite Form) Application:In

Vitro Neuraminidase Inhibition (NAI) Profiling

Critical Distinction: Researchers must distinguish between Oseltamivir Phosphate (the prodrug,

"Tamiflu") and Oseltamivir Acid (the active carboxylate metabolite). Oseltamivir Phosphate is

inactive in cell-free enzymatic assays because it requires hepatic esterase conversion. For in

vitro cross-resistance profiling, Oseltamivir Acid Potassium Salt is the mandatory reagent to

assess viral susceptibility accurately.

This guide details the cross-resistance landscape of strains resistant to Oseltamivir Acid,

specifically focusing on the H275Y (N1) and E119V (N2) mutations, and provides a validated

protocol for profiling using the MUNANA fluorescence assay.
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The primary driver of Oseltamivir resistance in Influenza A (H1N1) is the H275Y mutation

(Histidine to Tyrosine at position 275, N1 numbering).[1][2][3][4]

Wild Type: The hydrophobic pocket of the neuraminidase enzyme accommodates the bulky

side chain of Oseltamivir. To do this, Glutamic Acid at position 276 (E276) must rotate.

H275Y Mutant: The bulky Tyrosine residue causes steric hindrance, preventing E276 from

rotating. This collapses the hydrophobic pocket required for Oseltamivir binding.

Cross-Resistance Implication: Drugs that rely on this specific hydrophobic pocket (like

Peramivir) often share cross-resistance. Drugs that bind superficially (like Zanamivir) or to

different targets (Baloxavir) remain effective.

Diagram: Resistance Mechanism & Pathway
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Caption: Structural impact of H275Y mutation preventing Oseltamivir Acid binding via steric

hindrance.

Comparative Guide: Alternatives & Cross-
Resistance
When an isolate shows high IC50 values for Oseltamivir Acid, the following alternatives are

profiled.
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Zanamivir (Relenza)
Structure: Contains a guanidino group instead of an amino group.

Resistance Profile:Low Cross-Resistance. Zanamivir does not require the rotation of E276 to

bind. Therefore, H275Y mutant strains generally remain susceptible to Zanamivir.[3]

Use Case: The primary alternative control in NAI assays for Oseltamivir-resistant strains.

Peramivir (Rapivab)
Structure: Cyclopentane ring (distinct from Oseltamivir) but shares binding requirements for

the hydrophobic pocket.

Resistance Profile:High Cross-Resistance. The H275Y mutation significantly impacts

Peramivir binding, often resulting in intermediate-to-high resistance (50-300x fold change).

Use Case: Important to profile to confirm multi-drug resistance (MDR) phenotypes.

Baloxavir Marboxil (Xofluza)
Mechanism: Cap-dependent endonuclease inhibitor (Polymerase Acidic protein).

Resistance Profile:No Cross-Resistance. Because it targets viral replication (PA subunit)

rather than release (Neuraminidase), NA mutations like H275Y have no effect on Baloxavir

efficacy.

Use Case: Negative control for NAI resistance; positive control for PA mutants (I38T).

Data Summary: IC50 Fold-Change Matrix
Values represent approximate fold-change relative to Wild Type (WT).
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Mutation
(Subtype)

Oseltamivir
Acid

Peramivir Zanamivir Baloxavir

H275Y (H1N1) High (>400x) High (50-300x)
Susceptible

(<2x)
Susceptible (1x)

E119V (H3N2) High (>100x) Variable (1-10x)
Susceptible

(<2x)
Susceptible (1x)

R292K (H3N2) High (>1000x) High (>100x)
Reduced (10-

50x)
Susceptible (1x)

I223R (H1N1)
Reduced (10-

50x)
Reduced (5-20x) Reduced (2-10x) Susceptible (1x)

Experimental Protocol: Fluorescence NAI Assay
Objective: Determine the IC50 of Oseltamivir Acid Potassium Salt against a clinical isolate.

Reagents
Drug Stock: Oseltamivir Acid Potassium Salt (dissolved in dH2O to 10 mM). Do not use

Oseltamivir Phosphate.

Substrate: MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).[5][6]

Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5.

Stop Solution: 0.1 M Glycine, 25% Ethanol, pH 10.7.

Workflow Steps
Virus Titration: Determine the virus dilution required to yield a signal-to-noise ratio of 10:1

(target fluorescence ~1000 RFU).

Drug Dilution: Prepare half-log serial dilutions of Oseltamivir Acid Potassium Salt (Range:

0.01 nM to 10,000 nM).

Incubation (Binding):
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Mix 50 µL of diluted virus + 50 µL of diluted Drug.

Incubate at 37°C for 30-45 minutes. Causality: Allows the drug to reach equilibrium binding

with the neuraminidase active site.

Substrate Reaction:

Add 50 µL of MUNANA substrate.

Incubate at 37°C for 60 minutes.

Termination: Add 100 µL Stop Solution. Causality: High pH enhances the fluorescence of the

cleaved 4-MU product and stops enzyme activity.

Read: Measure Fluorescence (Ex 365 nm / Em 450 nm).

Self-Validating Quality Control (QC)
WT Control: Every plate must include a known Wild Type strain (e.g., A/California/07/2009).

The IC50 for Oseltamivir Acid must fall between 0.1 nM and 1.5 nM. If >2.0 nM, the reagents

are degraded or the buffer pH is incorrect.

Zanamivir Control: Run Zanamivir in parallel. If the strain is H275Y, Zanamivir IC50 should

remain low (<2 nM) while Oseltamivir spikes (>100 nM). If both are high, suspect R292K or

assay error.

Diagram: Screening Workflow
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Caption: Step-by-step workflow for determining IC50 using Oseltamivir Acid Potassium Salt.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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